molecular formula C10H8BrNS B6603852 4-benzyl-5-bromo-1,3-thiazole CAS No. 2230803-02-6

4-benzyl-5-bromo-1,3-thiazole

Cat. No. B6603852
CAS RN: 2230803-02-6
M. Wt: 254.15 g/mol
InChI Key: MQBQHLUCZCUWLP-UHFFFAOYSA-N
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Description

4-Benzyl-5-bromo-1,3-thiazole (BBT) is an organic compound that is commonly used in laboratory experiments. It is a heterocyclic aromatic compound with a five-membered ring containing two sulfur atoms and a benzyl group. BBT has been used in a variety of scientific research applications, including drug design, organic synthesis, and drug metabolism studies. Additionally, its biochemical and physiological effects have been studied extensively, providing valuable insights into the structure and function of various biological systems. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of BBT research.

Scientific Research Applications

4-benzyl-5-bromo-1,3-thiazole has been used in a variety of scientific research applications. It has been used in drug design studies to explore the structure-activity relationships of various compounds. Additionally, 4-benzyl-5-bromo-1,3-thiazole has been used in organic synthesis studies to investigate the effects of various substituents on the reactivity of the compound. Finally, 4-benzyl-5-bromo-1,3-thiazole has been used in drug metabolism studies to study the metabolism and bioavailability of various drugs.

Mechanism of Action

The mechanism of action of 4-benzyl-5-bromo-1,3-thiazole is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to the modulation of various biochemical processes. It is also believed to interact with various receptor sites, leading to the activation or inhibition of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-5-bromo-1,3-thiazole have been studied extensively. It has been shown to have a variety of effects on various biochemical processes, including the inhibition of various enzymes, the modulation of various receptor sites, and the modulation of various physiological processes. Additionally, it has been shown to have a variety of effects on various physiological processes, including the modulation of the immune system, the modulation of the cardiovascular system, and the modulation of the nervous system.

Advantages and Limitations for Lab Experiments

The use of 4-benzyl-5-bromo-1,3-thiazole in laboratory experiments has several advantages. It is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of applications. Additionally, it has a relatively low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to the use of 4-benzyl-5-bromo-1,3-thiazole in laboratory experiments. It can be difficult to synthesize in large quantities, and it is not always stable in various solvents.

Future Directions

There are many potential future directions for 4-benzyl-5-bromo-1,3-thiazole research. One potential direction is to further explore the mechanism of action of 4-benzyl-5-bromo-1,3-thiazole and to determine the exact biochemical and physiological effects of the compound. Additionally, more research could be done to investigate the use of 4-benzyl-5-bromo-1,3-thiazole in drug design and drug metabolism studies. Finally, more research could be done to explore the potential applications of 4-benzyl-5-bromo-1,3-thiazole in various laboratory experiments.

Synthesis Methods

4-benzyl-5-bromo-1,3-thiazole can be synthesized via a variety of methods, including the Williamson ether synthesis, the Williamson sulfide synthesis, and the Stille coupling reaction. The Williamson ether synthesis involves the reaction of a benzyl halide with an alkoxide ion. The Williamson sulfide synthesis involves the reaction of a thiol with a halide, while the Stille coupling reaction involves the reaction of a halide with a palladium-catalyzed alkyl stannane. All of these methods produce high yields of 4-benzyl-5-bromo-1,3-thiazole with relatively low reaction times.

properties

IUPAC Name

4-benzyl-5-bromo-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBQHLUCZCUWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-bromo-1,3-thiazole

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